molecular formula C13H14N4O3 B2673086 Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448061-28-6

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2673086
CAS No.: 1448061-28-6
M. Wt: 274.28
InChI Key: UGSVKJIHKRJPQU-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of the isoxazole and pyrazine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features make it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1,2-oxazol-5-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-1-4-16-20-11)17-7-2-10(3-8-17)19-12-9-14-5-6-15-12/h1,4-6,9-10H,2-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSVKJIHKRJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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